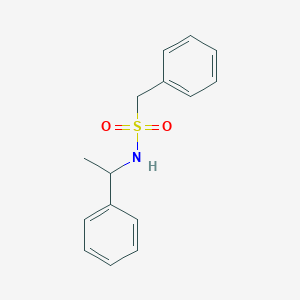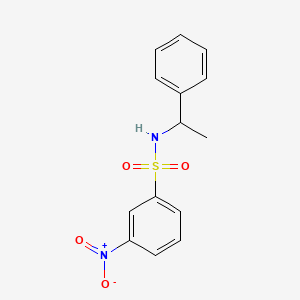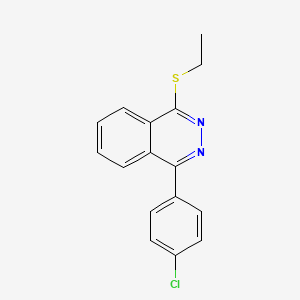
1-phenyl-N-(1-phenylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(1-phenylethyl)methanesulfonamide, also known as Methanesulfonamide, N-(1-phenylethyl)-N-phenyl-, is a white crystalline powder that is used in scientific research for its various properties. This compound is a sulfonamide derivative that has been studied for its potential as a therapeutic agent in the treatment of various diseases. In
Applications De Recherche Scientifique
1-phenyl-N-(1-phenylethyl)methanesulfonamide has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It also has potential as an anti-diabetic agent by reducing blood glucose levels. Additionally, it has been studied for its neuroprotective effects in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-(1-phenylethyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as carbonic anhydrase and histone deacetylase. It may also act by modulating the expression of certain genes involved in various cellular processes such as cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-phenyl-N-(1-phenylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has potential as an anti-diabetic agent by reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects in the treatment of Alzheimer's disease by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-phenyl-N-(1-phenylethyl)methanesulfonamide in lab experiments include its potential as a therapeutic agent in the treatment of various diseases, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Orientations Futures
There are several future directions for the study of 1-phenyl-N-(1-phenylethyl)methanesulfonamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific enzymes and genes involved in its activity. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound to make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-(1-phenylethyl)methanesulfonamide involves the reaction of N-phenylethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Propriétés
IUPAC Name |
1-phenyl-N-(1-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13(15-10-6-3-7-11-15)16-19(17,18)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSYASQJKCPNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)